methyl (4Z)-2-methyl-4-[(2-nitrophenyl)methylidene]-5-oxo-1-propan-2-ylpyrrole-3-carboxylate
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Overview
Description
Methyl (4Z)-2-methyl-4-[(2-nitrophenyl)methylidene]-5-oxo-1-propan-2-ylpyrrole-3-carboxylate is a complex organic compound with a unique structure that includes a pyrrole ring, a nitrophenyl group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4Z)-2-methyl-4-[(2-nitrophenyl)methylidene]-5-oxo-1-propan-2-ylpyrrole-3-carboxylate typically involves the condensation of a pyrrole derivative with a nitrobenzaldehyde under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to reflux, and the product is isolated by crystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl (4Z)-2-methyl-4-[(2-nitrophenyl)methylidene]-5-oxo-1-propan-2-ylpyrrole-3-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Nucleophiles such as amines, thiols, and alkoxides
Major Products Formed
Reduction: Formation of the corresponding amine derivative.
Oxidation: Formation of the corresponding carboxylic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Methyl (4Z)-2-methyl-4-[(2-nitrophenyl)methylidene]-5-oxo-1-propan-2-ylpyrrole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound is studied for its potential use in organic electronics and as a building block for the synthesis of advanced materials.
Biological Research: It is used as a probe to study enzyme mechanisms and as a ligand in the development of enzyme inhibitors.
Mechanism of Action
The mechanism of action of methyl (4Z)-2-methyl-4-[(2-nitrophenyl)methylidene]-5-oxo-1-propan-2-ylpyrrole-3-carboxylate involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-methyl-4-[(4-nitrophenyl)amino]methylene-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione: This compound shares a similar nitrophenyl group and has been studied for its antimicrobial properties.
2-(5-methoxy-2-methyl-1H-indole-3-yl)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide: This compound has a similar nitrophenyl group and is investigated for its anti-inflammatory activity.
Uniqueness
Its structure allows for various chemical modifications, making it a versatile compound for research and development .
Properties
IUPAC Name |
methyl (4Z)-2-methyl-4-[(2-nitrophenyl)methylidene]-5-oxo-1-propan-2-ylpyrrole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-10(2)18-11(3)15(17(21)24-4)13(16(18)20)9-12-7-5-6-8-14(12)19(22)23/h5-10H,1-4H3/b13-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUTLKAWNSPCEPF-LCYFTJDESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC2=CC=CC=C2[N+](=O)[O-])C(=O)N1C(C)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(/C(=C/C2=CC=CC=C2[N+](=O)[O-])/C(=O)N1C(C)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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